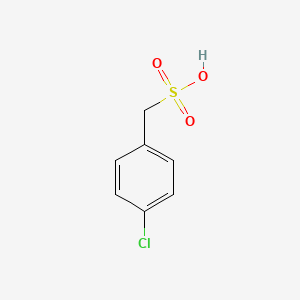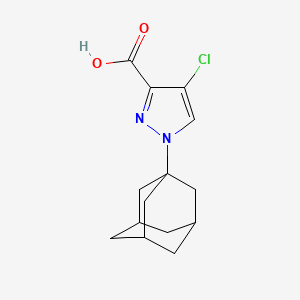
1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid
描述
1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid is a compound that combines the unique structural features of adamantane and pyrazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered aromatic heterocycle containing two nitrogen atoms. The combination of these two moieties results in a compound with interesting chemical and biological properties.
准备方法
The synthesis of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols, to form amides or esters, respectively.
科学研究应用
1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound’s unique structure and properties make it a candidate for the development of new therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: In industrial applications, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
作用机制
The mechanism of action of 1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid and stable framework that can enhance the compound’s binding affinity to its targets. The pyrazole ring, with its nitrogen atoms, can participate in hydrogen bonding and other interactions with biological macromolecules. The chlorine atom and carboxylic acid group further modulate the compound’s reactivity and binding properties.
相似化合物的比较
1-(Adamantan-1-yl)-4-chloro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Adamantane Derivatives: Compounds like amantadine and memantine, which also contain the adamantane moiety, are known for their antiviral and neuroprotective properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively.
Chlorinated Pyrazoles: Compounds like chloropyrazine and chloropyridine, which contain chlorine atoms in their structures, are studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in the combination of these structural features, resulting in a compound with distinct chemical and biological properties.
属性
IUPAC Name |
1-(1-adamantyl)-4-chloropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-7-17(16-12(11)13(18)19)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOXKQMFUBNMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152750 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260379-39-2 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-chloro-1-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)
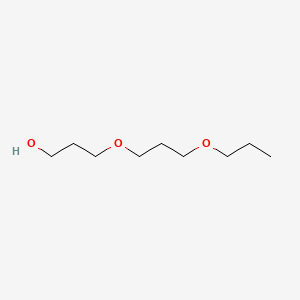
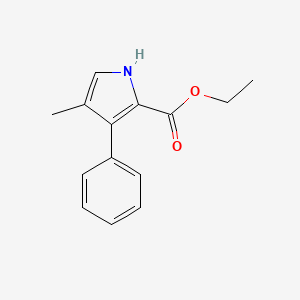
![1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione](/img/structure/B3046490.png)
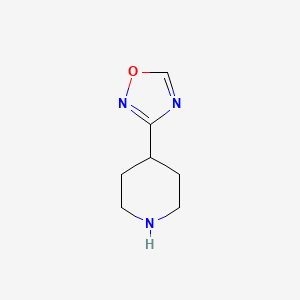
![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)
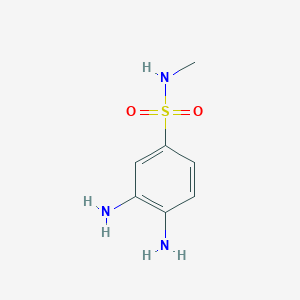
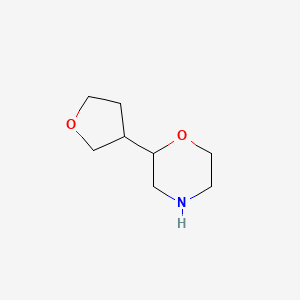
![Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester](/img/structure/B3046500.png)
![N-(2,5-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3046502.png)
![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B3046503.png)
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3046505.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B3046506.png)
